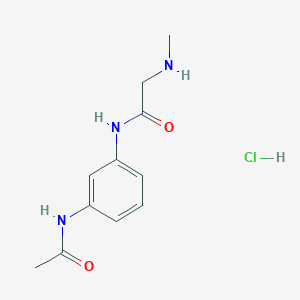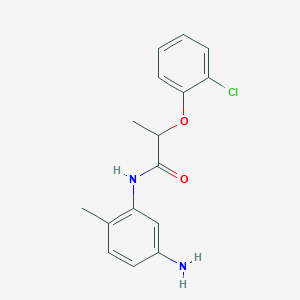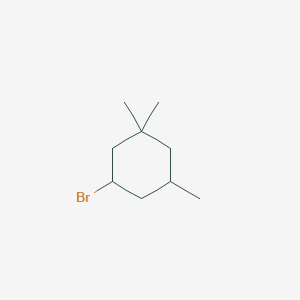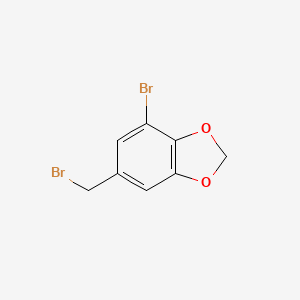![molecular formula C14H22ClNO2 B1438092 3-{[(4-Tert-butylphenyl)methyl]amino}propanoic acid hydrochloride CAS No. 1170629-15-8](/img/structure/B1438092.png)
3-{[(4-Tert-butylphenyl)methyl]amino}propanoic acid hydrochloride
Overview
Description
“3-{[(4-Tert-butylphenyl)methyl]amino}propanoic acid hydrochloride” is a chemical compound with the CAS Number: 1170629-15-8. It has a molecular weight of 271.79 . It is a powder at room temperature .
Molecular Structure Analysis
The IUPAC name of this compound is N-(4-tert-butylbenzyl)-beta-alanine hydrochloride . The InChI code is 1S/C14H21NO2.ClH/c1-14(2,3)12-6-4-11(5-7-12)10-15-9-8-13(16)17;/h4-7,15H,8-10H2,1-3H3,(H,16,17);1H .Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Organic Acids in Anaerobic Archaeon
- A study analyzed organic acids, including propanoic acid derivatives, in cultures of a thermophilic sulfur-dependent anaerobic archaeon. This research has implications for understanding metabolic pathways in extreme environments (Rimbault et al., 1993).
Organometallic Chemistry
- Research in organometallic chemistry explored the synthesis of planar chiral carboxylic acid derivatives, including those with propanoic acid, for potential applications as isosteric substitutes for organic drug candidates (Patra et al., 2012).
Enantioselective Synthesis
- A method for enantioselective synthesis of tert-butyl(methyl)phenylsilanes, including those related to propanoic acid, was reported. This is relevant in the synthesis of chiral compounds (Jankowski et al., 1999).
Antimicrobial Activity
- A study synthesized derivatives of 3-[(2-hydroxyphenyl)amino]butanoic and related acids to explore their antimicrobial properties against various strains (Mickevičienė et al., 2015).
Hydrogenation in Supercritical Carbon Dioxide
- Research investigated the hydrogenation of tert-butylphenols, including derivatives of propanoic acid, in supercritical carbon dioxide. This study provides insights into green chemistry applications (Hiyoshi et al., 2007).
Biocatalysis with Methylobacterium
- A study explored the asymmetric biocatalysis of S-3-amino-3-phenylpropionic acid, a derivative of propanoic acid, with Methylobacterium, highlighting its pharmaceutical applications (Li et al., 2013).
Safety and Hazards
properties
IUPAC Name |
3-[(4-tert-butylphenyl)methylamino]propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2.ClH/c1-14(2,3)12-6-4-11(5-7-12)10-15-9-8-13(16)17;/h4-7,15H,8-10H2,1-3H3,(H,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLALEELBAJCSKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CNCCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-[(4-chloro-3-nitrobenzoyl)amino]propanoate](/img/structure/B1438010.png)


![N-[(2,5-dimethylphenyl)methyl]cyclopropanamine](/img/structure/B1438013.png)
![2-[4-(2H-1,3-benzodioxol-5-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B1438018.png)

![4-(4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1438020.png)

![2-{[(3-Fluorophenyl)methyl]amino}propanoic acid hydrochloride](/img/structure/B1438023.png)

![2-[(3-Bromopropoxy)methyl]oxane](/img/structure/B1438028.png)


![4-(2,3,4-trifluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1438032.png)